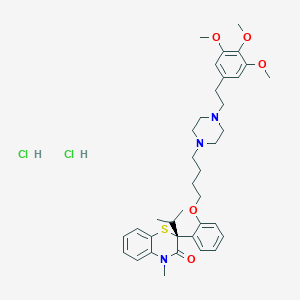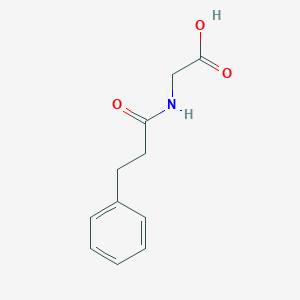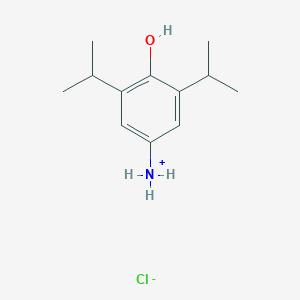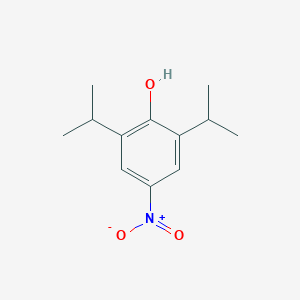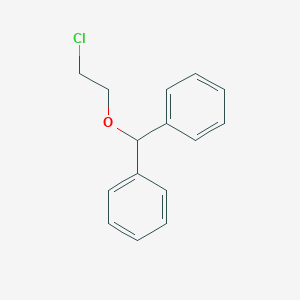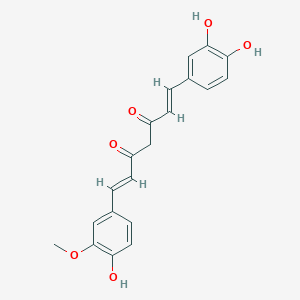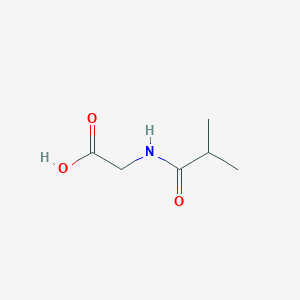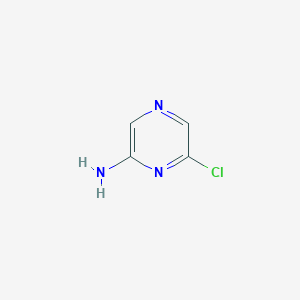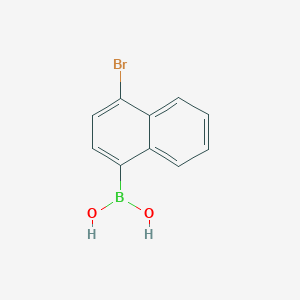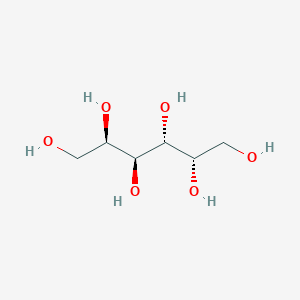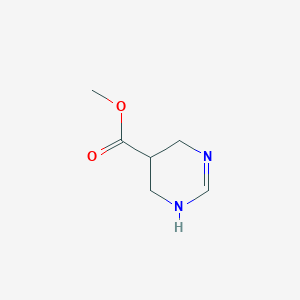
Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate (MTHPC) is a synthetic organic compound with the chemical formula C8H12N2O2. It is a heterocyclic molecule that contains a pyrimidine ring and a carboxylate group. MTHPC has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various cellular processes. Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
Effets Biochimiques Et Physiologiques
Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. In addition, Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate has been shown to possess antiviral properties, making it a potential candidate for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate is its high purity and stability, which makes it a reliable reagent for various lab experiments. However, Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate is also relatively expensive compared to other reagents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate. One potential area of research is the development of novel drugs that incorporate Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate as a key component. Another area of research is the optimization of the synthesis of Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate to achieve even higher yields and purity. Finally, the use of Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate as a photosensitizer in photodynamic therapy is an area of active research, with the potential for significant clinical applications.
Méthodes De Synthèse
Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate can be synthesized through a multistep process that involves the condensation of 2-cyanoguanidine and ethyl acetoacetate, followed by the hydrolysis of the resulting intermediate to yield Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate. The synthesis of Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate has been optimized to achieve high yields and purity, making it a viable candidate for various research applications.
Applications De Recherche Scientifique
Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer and antiviral properties, making it a promising candidate for the development of novel drugs. In addition, Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate has been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
Propriétés
Numéro CAS |
158142-45-1 |
|---|---|
Nom du produit |
Methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate |
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
methyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-2-7-4-8-3-5/h4-5H,2-3H2,1H3,(H,7,8) |
Clé InChI |
ASEICNBZJHLFCN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNC=NC1 |
SMILES canonique |
COC(=O)C1CNC=NC1 |
Synonymes |
5-Pyrimidinecarboxylicacid,1,4,5,6-tetrahydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



